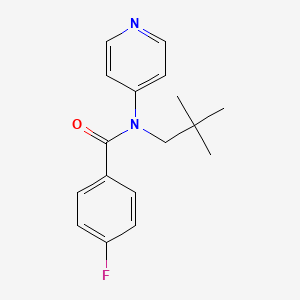

4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide

Description

4-Fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide is a fluorinated benzamide derivative featuring a pyridin-4-yl group and a bulky neopentyl (2,2-dimethylpropyl) substituent on the nitrogen atom. Benzamide derivatives are widely explored in medicinal chemistry and materials science due to their modular synthesis, hydrogen-bonding capabilities, and bioactivity. The fluorine atom at the 4-position of the benzoyl moiety may enhance metabolic stability and influence electronic properties, while the neopentyl group could improve lipophilicity and steric shielding . The pyridin-4-yl group contributes to π-stacking interactions and metal coordination, as seen in Hofmann frameworks .

Properties

IUPAC Name |

N-(2,2-dimethylpropyl)-4-fluoro-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O/c1-17(2,3)12-20(15-8-10-19-11-9-15)16(21)13-4-6-14(18)7-5-13/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVAKKJUOJZNDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN(C1=CC=NC=C1)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Pharmacological Potential

4-Fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide is being investigated for its efficacy as a ligand in pharmacological studies. Its design enables it to bind selectively to various receptors, which can be leveraged for therapeutic purposes:

- Sigma Receptors : The compound has shown potential as a sigma receptor ligand, which is significant in the context of neuropsychiatric disorders. Compounds that target sigma receptors can modulate neurotransmitter systems and have implications in treating conditions such as depression and anxiety .

- CXCR1 and CXCR2 Antagonism : Recent studies have indicated that related compounds exhibit antagonistic properties against chemokine receptors CXCR1 and CXCR2. These receptors are crucial in inflammatory responses and cancer progression. The design of similar benzamide derivatives suggests that this compound could also demonstrate inhibitory effects on these pathways .

Molecular Modeling Studies

Computational modeling approaches have been employed to predict the binding affinity and activity of this compound against various biological targets. These studies help in understanding structure-activity relationships (SAR) and optimizing the compound for enhanced potency:

- ROCK Inhibitors : Molecular modeling studies indicate that benzamide derivatives can serve as potent inhibitors of Rho-associated protein kinase (ROCK). This pathway is implicated in several diseases, including cancer and cardiovascular disorders .

Synthesis and Characterization

The synthesis of this compound involves palladium-catalyzed C–N cross-coupling reactions, which are pivotal in creating diverse aniline derivatives. These synthetic methodologies not only enhance the yield but also allow for the introduction of various functional groups that can modify the pharmacological profile of the compound .

A. Therapeutic Efficacy

In a clinical context, compounds similar to this compound have been evaluated for their therapeutic efficacy in treating addiction disorders. For instance, studies involving benzamide derivatives have shown promising results in managing dependencies on substances like cocaine and alcohol .

B. In Vivo Studies

Animal models have been utilized to assess the efficacy of benzamide derivatives in vivo. These studies often measure behavioral changes in response to treatment with compounds like this compound, providing insights into their potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The compound has shown efficacy in inhibiting enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can disrupt various biochemical pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a class of N-substituted benzamides with heteroaromatic and aliphatic substituents. Key structural analogs include:

Fluorinated Benzamides with Pyridinyl Groups

- 2-Chloro-4-fluoro-N-(pyridin-4-yl)benzamide (): Differs in halogen substitution (Cl at 2-position, F at 4-position) and lacks the neopentyl group. Molecular weight: 250.66 g/mol; logP: 2.51 .

- 2-Fluoro-N-(pyridin-4-yl)benzamide (): Simpler structure with F at the 2-position; molecular weight: 216.21 g/mol .

- 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide (): Features a dioxoisoindolinyl group instead of pyridinyl/neopentyl; crystallizes in a monoclinic framework with hydrogen-bonded networks .

N-Alkyl/Aryl Substituted Benzamides

- GDC046 (): 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide. A kinase inhibitor with high selectivity; molecular weight: 350.2 g/mol; purity: 99.65% .

- N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide hydrochloride (): Contains an aminocyclopropylphenyl group; evaluated for anti-LSD1 activity .

Physicochemical Properties

*Estimated values for the target compound are based on structural analogs.

Biological Activity

4-Fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with a fluoro group at the para position, a neopentyl group , and a pyridin-4-yl group . This unique structure contributes to its interaction with various biological targets.

The primary mechanism by which this compound exerts its biological effects is through enzyme inhibition . The compound binds to the active sites of specific enzymes, preventing substrate binding and subsequent enzymatic activity. This inhibition can disrupt critical biochemical pathways involved in disease progression, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound shows promise as an enzyme inhibitor . It has been studied for its potential in inhibiting enzymes linked to various diseases, particularly those involved in cancer and cardiovascular conditions. For instance, the compound's interaction with Rho-associated kinase (ROCK1) has been highlighted, as ROCK1 plays a crucial role in smooth muscle contraction and various malignancies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that derivatives of benzamide compounds exhibit activity against different bacterial strains, indicating potential applications in developing new antibiotics .

Case Study 1: ROCK1 Inhibition

In a study focusing on the inhibition of ROCK1, molecular docking and dynamics simulations were employed to assess the binding affinity of this compound. The results indicated significant interactions with the enzyme's active site, suggesting that modifications to the compound could enhance its inhibitory potency against ROCK1, which is implicated in cardiovascular diseases .

Case Study 2: Antimicrobial Efficacy

Another research effort investigated the antimicrobial efficacy of benzamide derivatives, including variations of this compound. The study reported that certain derivatives demonstrated effective inhibition of Gram-positive and Gram-negative bacteria, thus supporting the development of novel antimicrobial agents .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.